![molecular formula C16H16O B14407334 2,8-Diethyldibenzo[b,d]furan CAS No. 86532-17-4](/img/structure/B14407334.png)
2,8-Diethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Diethyldibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family. It consists of two benzene rings fused to a central furan ring, with ethyl groups attached to the 2nd and 8th positions of the dibenzofuran structure. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diethyldibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. One common method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core. The reaction conditions often involve the use of metal complex catalysis, such as palladium or copper catalysts, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Diethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can undergo oxidation to form quinones and reduction to form dihydro derivatives.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Acyl chlorides or anhydrides in the presence of aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Acylated Products: Formed through Friedel-Crafts acylation.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
2,8-Diethyldibenzo[b,d]furan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,8-Diethyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives of dibenzofuran have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without ethyl substitutions.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Contains an additional oxygen atom in the central ring.
Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in the central ring.
Uniqueness
2,8-Diethyldibenzo[b,d]furan is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 2nd and 8th positions can affect the compound’s steric and electronic properties, making it distinct from other dibenzofuran derivatives.
Propriétés
Numéro CAS |
86532-17-4 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2,8-diethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h5-10H,3-4H2,1-2H3 |
Clé InChI |
HHLBVVCRWKQPCO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OC3=C2C=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
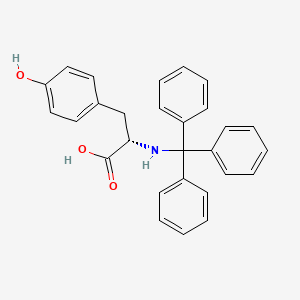
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
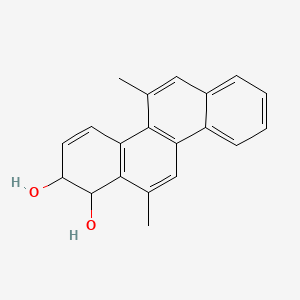

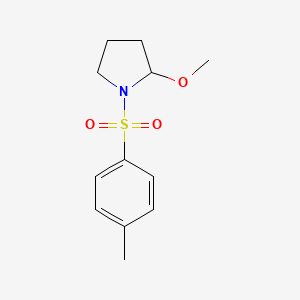
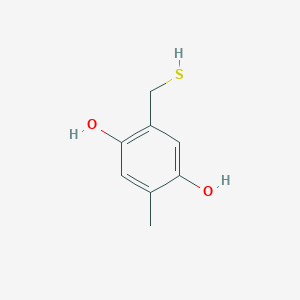
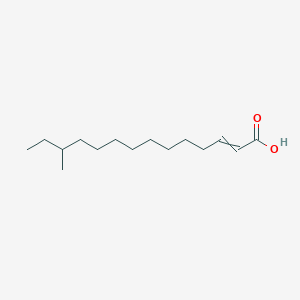
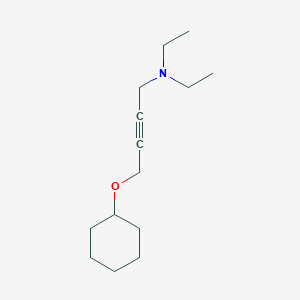
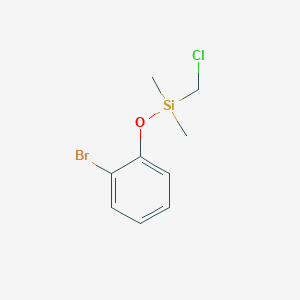

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
